

A Comparative Guide to NTRC 0066-0 and First-Generation TTK Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Threonine Tyrosine Kinase (TTK) inhibitor, **NTRC 0066-0**, against a panel of first-generation TTK inhibitors. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and development purposes.

Introduction to TTK Inhibition

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis. In many cancer cells, which exhibit high rates of proliferation and genomic instability, TTK is overexpressed. Inhibition of TTK disrupts the SAC, leading to mitotic catastrophe and subsequent cell death, making it a promising target for cancer therapy. This guide focuses on the evolution of TTK inhibitors, benchmarking the performance of **NTRC 0066-0** against its predecessors.

Data Presentation

The following tables summarize the quantitative data for **NTRC 0066-0** and several first-generation TTK inhibitors.

Table 1: Potency (IC50) of TTK Inhibitors





This table compares the half-maximal inhibitory concentration (IC50) of the specified TTK inhibitors, indicating their potency in enzymatic assays.

Compound	IC50 (nM)
NTRC 0066-0	0.9[1]
Mps-BAY2b	14[2]
BAY 1161909 (Empesertib)	< 1[3]
BAY 1217389	< 10[4][5][6][7]
TC-Mps1-12	6.4[8][9][10]
MPI-0479605	1.8[11][12][13]

Table 2: Target Residence Time of TTK Inhibitors

Target residence time is a measure of the duration that an inhibitor remains bound to its target. A longer residence time can lead to a more sustained biological effect.

Compound	Residence Time (τ) in seconds
NTRC 0066-0	~3185[14]
Mps-BAY2b	31[14]
MPI-0479605	718[14]
AZD 3146	4[14]
Staurosporine	42[14]

Note: AZD 3146 and Staurosporine are included for comparative purposes as known kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.



TTK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TTK.

Principle: The assay quantifies the phosphorylation of a substrate by TTK in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

- Recombinant human TTK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compounds (inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well plates

Procedure:

- Prepare a master mix containing kinase buffer, MBP, and ATP.
- Dispense the master mix into the wells of a 96-well plate.
- Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding the TTK enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.



• The luminescence signal is read using a plate reader. The IC50 value is calculated from the dose-response curve.[15][16]

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of TTK inhibitors on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

- Cancer cell lines (e.g., HeLa, HCT-116)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (inhibitors)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[17][18][19][20]

Target Residence Time Determination (Jump Dilution Method)

This method is used to measure the dissociation rate (koff) of an inhibitor from its target kinase.

Principle: The "jump dilution" method involves pre-incubating the kinase with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex. This complex is then rapidly diluted into a solution containing the substrate and ATP, which initiates the enzymatic reaction. The recovery of kinase activity over time is monitored, which corresponds to the dissociation of the inhibitor.

Materials:

- Purified kinase (TTK)
- Inhibitor of interest
- Kinase buffer
- ATP and substrate
- Detection reagents (e.g., Transcreener® ADP² FP Assay)
- 384-well plates

Procedure:

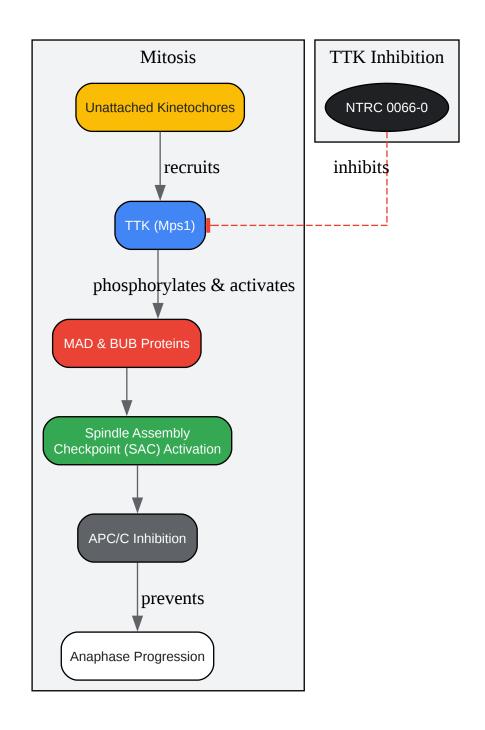
- Pre-incubation: Incubate the kinase with a saturating concentration of the inhibitor (typically 10-20 times its IC50) to allow the formation of the enzyme-inhibitor complex.
- Jump Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing a high concentration of ATP and substrate. This dilution reduces the concentration of the free inhibitor to a level where rebinding is minimal.



- Monitor Activity: Measure the kinase activity at different time points as the inhibitor dissociates from the enzyme.
- Data Analysis: The dissociation rate constant (koff) is determined by fitting the enzyme progress curves to a first-order exponential decay equation. The residence time (τ) is the reciprocal of koff ($\tau = 1/koff$).[21][22][23][24][25]

Mandatory Visualization TTK Signaling Pathway





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Caption: Simplified TTK signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for TTK Inhibitor Evaluation





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Caption: A typical workflow for the evaluation and development of TTK inhibitors.

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